Predicted Lipophilicity (LogP) Differentiation Between 2-Bromo-3-propylpyridine and 2-Bromo-5-propylpyridine
The predicted partition coefficient (LogP) for 2-Bromo-3-propylpyridine is approximately 2.41 , reflecting the combined contribution of the 2-bromo substituent and the 3-propyl chain. In contrast, the 5-propyl positional isomer (CAS 1159821-61-0) exhibits a predicted LogP of 2.80 under the same estimation method. The lower lipophilicity of the 3-propyl regioisomer (ΔLogP ≈ −0.39) is relevant to ADME property tuning, as a LogP shift of ~0.4 units can alter membrane permeability, solubility, and metabolic clearance. For projects where CNS penetration is undesirable or aqueous solubility needs to be maintained, the 3-propyl regioisomer may offer a more favorable starting point than its more lipophilic 5-propyl analog.
| Evidence Dimension | Predicted octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.41 (predicted) |
| Comparator Or Baseline | 2-Bromo-5-propylpyridine (CAS 1159821-61-0): LogP = 2.80 (predicted) |
| Quantified Difference | ΔLogP ≈ −0.39 (target compound is less lipophilic) |
| Conditions | Predicted values (method consistent across sources; ChemDraw/ACD-type estimation) |
Why This Matters
This LogP difference provides a quantitative basis for selecting the 3-propyl regioisomer when lower lipophilicity is preferred for physicochemical or ADME reasons.
